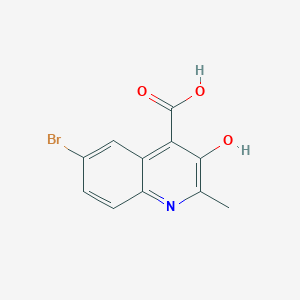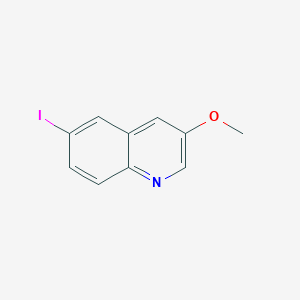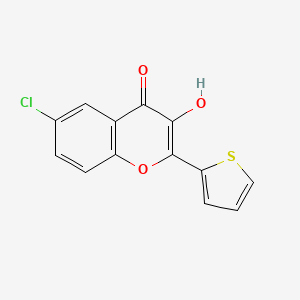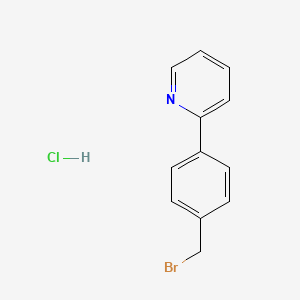
6-Bromo-3-hydroxy-2-methylquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-hydroxy-2-methylquinoline-4-carboxylic acid is a quinoline derivative with significant potential in various scientific fields. Quinoline compounds are known for their diverse biological activities and are widely used in medicinal chemistry . This compound, with its unique structure, offers opportunities for research and application in multiple domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-hydroxy-2-methylquinoline-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-3-hydroxy-4-methylquinoline.
Reaction with Carboxylating Agents: The compound is then reacted with carboxylating agents under controlled conditions to introduce the carboxylic acid group at the 4-position.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-hydroxy-2-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The bromine atom can be reduced to form hydrogenated derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further explored for their biological activities .
Scientific Research Applications
6-Bromo-3-hydroxy-2-methylquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-3-hydroxy-2-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
6-Bromoquinoline: Shares the bromine substitution but lacks the hydroxyl and carboxylic acid groups.
3-Hydroxy-2-methylquinoline: Lacks the bromine and carboxylic acid groups.
2-Methylquinoline-4-carboxylic acid: Lacks the bromine and hydroxyl groups.
Properties
CAS No. |
55572-46-8 |
|---|---|
Molecular Formula |
C11H8BrNO3 |
Molecular Weight |
282.09 g/mol |
IUPAC Name |
6-bromo-3-hydroxy-2-methylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C11H8BrNO3/c1-5-10(14)9(11(15)16)7-4-6(12)2-3-8(7)13-5/h2-4,14H,1H3,(H,15,16) |
InChI Key |
NRBKSDOXPXOZEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Br)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Boc-3-[(3-fluorophenyl-amino)-methyl]-azetidine](/img/structure/B11841671.png)


![6-Bromo-3-(3-methoxypropyl)-1-methylimidazo[1,5-a]pyridine](/img/structure/B11841686.png)
![3-Phenethyl-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11841689.png)



![Ethanone, 1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxyphenyl]-](/img/structure/B11841714.png)
![2-(2-Oxo-3-phenyl-8-oxa-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetic acid](/img/structure/B11841728.png)
![2-[2-[Tert-butyl(dimethyl)silyl]oxyphenyl]-2-methylpropanal](/img/structure/B11841734.png)

![1-[Benzyl(trimethylsilyl)amino]cyclohexane-1-carbonitrile](/img/structure/B11841748.png)

